molecular formula C8H5BrF2N2 B12066585 6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12066585
M. Wt: 247.04 g/mol
InChI Key: STAAZUUMQNEVIN-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both bromine and difluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of a pyrrolo[2,3-B]pyridine precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent reaction conditions. The choice of solvents, temperature, and reaction time are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while cross-coupling with an aryl boronic acid can produce a biaryl compound .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both bromine and difluoromethyl groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-6-2-1-4-5(7(10)11)3-12-8(4)13-6/h1-3,7H,(H,12,13)

InChI Key

STAAZUUMQNEVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(F)F)Br

Origin of Product

United States

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